2-(Oxiran-2-yl)pyridine

Catalog No.
S635536
CAS No.
55967-94-7
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Oxiran-2-yl)pyridine

CAS Number

55967-94-7

Product Name

2-(Oxiran-2-yl)pyridine

IUPAC Name

2-(oxiran-2-yl)pyridine

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2

InChI Key

DVZRYTWXFWRYPT-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=CC=N2

Synonyms

2-pyridyloxirane

Canonical SMILES

C1C(O1)C2=CC=CC=N2

Preparation of Pyridine Derivatives

Synthesis of Novel 2-(Pyridin-2-yl)

2-(Oxiran-2-yl)pyridine, also known as 2-(2-pyridylethylene oxide), is an organic compound characterized by a pyridine ring fused with an epoxide (oxiran) ring. The molecular formula for this compound is C₇H₇NO, comprising a six-membered pyridine ring containing five carbon atoms and one nitrogen atom, along with a three-membered epoxide ring consisting of two carbon atoms and one oxygen atom. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to participate in hydrogen bonding or coordinate covalent bonding with other molecules. This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure .

The chemical reactivity of 2-(Oxiran-2-yl)pyridine is largely influenced by its epoxide group, which is known for its electrophilic nature. The epoxide can undergo ring-opening reactions when exposed to nucleophiles, leading to various derivatives. For instance, one significant reaction involves the nucleophilic attack on the epoxide by amines or alcohols, resulting in the formation of substituted pyridine derivatives . Additionally, 2-(Oxiran-2-yl)pyridine can participate in oxidative transformations and coupling reactions that further diversify its chemical landscape .

Research into the biological activity of 2-(Oxiran-2-yl)pyridine has revealed potential applications in medicinal chemistry. Studies indicate that compounds containing a pyridine moiety exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, derivatives synthesized from 2-(Oxiran-2-yl)pyridine have shown promise as inhibitors of collagen prolyl-4-hydroxylase, which is crucial in collagen biosynthesis and could be targeted for therapeutic interventions in fibrotic diseases .

The synthesis of 2-(Oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with epichlorohydrin in the presence of a base:

text
2-Bromopyridine + Epichlorohydrin + Base -> 2-(Oxiran-2-yl)pyridine + Byproducts

This method allows for the formation of the desired oxirane-pyridine compound while generating byproducts that vary based on specific reaction conditions . Other synthetic routes may include modifications to existing pyridine derivatives or utilizing different epoxide sources to achieve varied functionalization.

The applications of 2-(Oxiran-2-yl)pyridine extend into various fields, particularly in organic synthesis and medicinal chemistry. It serves as an intermediate for synthesizing novel pyridine derivatives that can be utilized in pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with enhanced biological activity, making it valuable in drug discovery efforts .

Interaction studies involving 2-(Oxiran-2-yl)pyridine focus on its reactivity with biological macromolecules and small molecules. Due to its electrophilic nature, it can interact with nucleophilic sites in proteins or enzymes, potentially leading to covalent modifications that affect biological function. Such studies are critical for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-(Oxiran-2-yl)pyridine, including:

Compound NameStructureUnique Features
2-Methyl-4-(oxiran-2-yl)pyridineStructureMethyl group substitution enhances lipophilicity
4-(Oxiran-2-yl)pyridineStructureDifferent position of oxirane affects reactivity
N-(Pyridin-2-yl)oxiraneStructureContains nitrogen directly bonded to oxirane

These compounds exhibit unique characteristics based on their substitutions and positioning relative to the oxirane and pyridine rings. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, distinguishing them from 2-(Oxiran-2-yl)pyridine.

XLogP3

0.3

Dates

Modify: 2023-08-15

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